molecular formula C7H9FN2 B14888668 2-Ethyl-5-fluoropyridin-4-amine

2-Ethyl-5-fluoropyridin-4-amine

Cat. No.: B14888668
M. Wt: 140.16 g/mol
InChI Key: GVCVPRLIBTZZSB-UHFFFAOYSA-N
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Description

2-Ethyl-5-fluoropyridin-4-amine is a fluorinated pyridine derivative with the molecular formula C7H9FN2.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-5-fluoropyridin-4-amine typically involves the fluorination of pyridine derivatives. One common method is the nucleophilic substitution reaction, where a fluorine atom is introduced into the pyridine ring. For instance, diazotization of substituted 2-aminopyridines with sodium nitrite in hydrofluoric acid can yield fluorinated pyridines .

Industrial Production Methods: Industrial production of fluorinated pyridines, including this compound, often employs high-yield methods such as the use of Selectfluor® (1-(chloromethyl)-4-fluoro-1,4-diazoniabicyclo-[2.2.2]octane bis(tetrafluoroborate)) for efficient fluorination .

Chemical Reactions Analysis

Types of Reactions: 2-Ethyl-5-fluoropyridin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines .

Mechanism of Action

The mechanism of action of 2-Ethyl-5-fluoropyridin-4-amine involves its interaction with specific molecular targets. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s reactivity and binding affinity to biological targets. This can lead to the modulation of various biochemical pathways, making it useful in medicinal chemistry .

Comparison with Similar Compounds

  • 2-Fluoropyridine
  • 3-Fluoropyridine
  • 4-Fluoropyridine
  • 2,6-Difluoropyridine

Comparison: Compared to other fluorinated pyridines, 2-Ethyl-5-fluoropyridin-4-amine is unique due to the presence of both an ethyl group and a fluorine atom on the pyridine ring. This combination can result in distinct chemical and biological properties, such as altered reactivity and binding characteristics .

Properties

Molecular Formula

C7H9FN2

Molecular Weight

140.16 g/mol

IUPAC Name

2-ethyl-5-fluoropyridin-4-amine

InChI

InChI=1S/C7H9FN2/c1-2-5-3-7(9)6(8)4-10-5/h3-4H,2H2,1H3,(H2,9,10)

InChI Key

GVCVPRLIBTZZSB-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=N1)F)N

Origin of Product

United States

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